molecular formula C13H11NO4 B3193318 1H-Pyrrole-2,5-dione, 1-[4-(oxiranylmethoxy)phenyl]- CAS No. 70657-11-3

1H-Pyrrole-2,5-dione, 1-[4-(oxiranylmethoxy)phenyl]-

Cat. No. B3193318
CAS RN: 70657-11-3
M. Wt: 245.23 g/mol
InChI Key: ITHTYRPMMCAEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrole-2,5-dione, also known as maleimide, is a heterocyclic compound with the formula C4H3NO2 . It is a core structure found in many natural and synthetic compounds . The derivatives of 1H-Pyrrole-2,5-dione often have different properties and applications depending on the substituents attached to the pyrrole ring .


Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines . Other methods include the use of metal-catalyzed conversions of primary diols and amines .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrole-2,5-dione consists of a five-membered ring with two double bonds and a nitrogen atom . The exact structure of “1H-Pyrrole-2,5-dione, 1-[4-(oxiranylmethoxy)phenyl]-” would depend on the specific locations of the oxiranylmethoxy and phenyl groups on the pyrrole ring.


Chemical Reactions Analysis

The chemical reactions of 1H-Pyrrole-2,5-dione and its derivatives can vary widely depending on the specific substituents present on the pyrrole ring. For example, N-substituted pyrroles can be produced through the oxidative coupling of diols and primary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrrole-2,5-dione and its derivatives can vary depending on the specific substituents present. For example, 1H-Pyrrole-2,5-dione has a molecular weight of 97.0721 . Other properties such as melting point and solubility would depend on the specific derivative .

Safety and Hazards

The safety and hazards associated with a specific 1H-Pyrrole-2,5-dione derivative would depend on its specific structure. Some general precautions when handling these compounds include avoiding heat and sources of ignition .

properties

CAS RN

70657-11-3

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

1-[4-(oxiran-2-ylmethoxy)phenyl]pyrrole-2,5-dione

InChI

InChI=1S/C13H11NO4/c15-12-5-6-13(16)14(12)9-1-3-10(4-2-9)17-7-11-8-18-11/h1-6,11H,7-8H2

InChI Key

ITHTYRPMMCAEET-UHFFFAOYSA-N

SMILES

C1C(O1)COC2=CC=C(C=C2)N3C(=O)C=CC3=O

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)N3C(=O)C=CC3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(4-Allyloxyphenyl)maleimide (175 g, 76.4 mole) and 3-chloroperoxybenzoic acid (262 g, 70-75%, Across) were dissolved in 2.0 l of dichloromethane. After stirring for 72 h at room temperature, the reaction mixture was concentrated under reduced pressure to a slurry. Ether (2.0 l) was added to the slurry and stirred for 0.5 h at room temperature. The product was filtered off, washed with ether, and dried in an oven.
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
262 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

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